Ethyl 3,5-dimethoxy-4-hydroxycinnamate
Description
Ethyl 3,5-dimethoxy-4-hydroxycinnamate is a synthetic cinnamate derivative characterized by a 3,5-dimethoxy-4-hydroxy substitution pattern on the phenyl ring and an ethyl ester group at the carboxylic acid position. Its structural features confer unique physicochemical properties, including enhanced lipid solubility and stability compared to its non-esterified counterparts. Notably, derivatives like trolox 3,5-dimethoxy-4-hydroxycinnamate exhibit selective cytotoxicity against cancer cells while sparing normal tissues, highlighting its therapeutic promise .
Properties
Molecular Formula |
C13H16O5 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O5/c1-4-18-12(14)6-5-9-7-10(16-2)13(15)11(8-9)17-3/h5-8,15H,4H2,1-3H3 |
InChI Key |
DMQNLOWHFHPWEA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparison
The biological activity and applications of ethyl 3,5-dimethoxy-4-hydroxycinnamate are influenced by its substitution pattern and ester group. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Observations:
- Ester Group Influence: The ethyl ester in this compound enhances stability and bioavailability compared to non-esterified forms like sinapic acid. Methyl esters (e.g., methyl-3,5-dimethoxy-4-hydroxycinnamate) exhibit distinct enzymatic kinetics, with FAEA showing higher affinity (lower Km) for methyl ferulate than FAEB .
- Substitution Patterns : The 3,5-dimethoxy-4-hydroxy group reduces polarity, improving membrane permeability compared to dihydroxy analogues like caffeic acid. However, caffeic acid’s 3,4-dihydroxy structure confers stronger antioxidant activity .
Enzymatic and Microbial Interactions
This compound’s ethyl ester group influences its interaction with hydrolytic enzymes. In contrast, sinapic acid (the non-esterified form) is metabolized by Sporobacter tennitidis only in the presence of yeast extract, indicating microbial degradation pathways depend on auxiliary nutrients .
Antioxidant and Therapeutic Potential
Table 2: Antioxidant Efficacy and Therapeutic Profiles
- This compound derivatives exhibit unique therapeutic profiles, combining antioxidant activity with cancer cell-specific cytotoxicity. This contrasts with caffeic acid, which lacks selectivity despite stronger antioxidant effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
